Mioflazine

Description

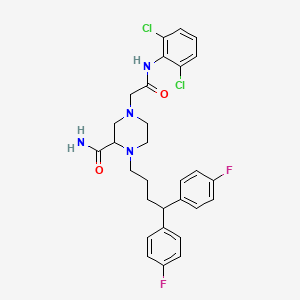

Structure

3D Structure

Properties

IUPAC Name |

1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30Cl2F2N4O2/c30-24-4-1-5-25(31)28(24)35-27(38)18-36-15-16-37(26(17-36)29(34)39)14-2-3-23(19-6-10-21(32)11-7-19)20-8-12-22(33)13-9-20/h1,4-13,23,26H,2-3,14-18H2,(H2,34,39)(H,35,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWXFUOAKGNJSBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(CN1CC(=O)NC2=C(C=CC=C2Cl)Cl)C(=O)N)CCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30Cl2F2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868521 | |

| Record name | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79467-23-5 | |

| Record name | Mioflazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79467-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mioflazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[4,4-Bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIOFLAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YF140A099 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Molecular Target of Mioflazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mioflazine is a potent pharmacological agent that has been investigated for its cardioprotective and other therapeutic effects. This technical guide provides an in-depth exploration of the molecular target of this compound, detailing its mechanism of action, the downstream signaling consequences, and the experimental methodologies used to elucidate these properties. By inhibiting the equilibrative nucleoside transporters (ENTs), primarily ENT1, this compound elevates extracellular adenosine levels, leading to the activation of adenosine receptors and subsequent modulation of various physiological processes. This document serves as a comprehensive resource for researchers and professionals in the field of drug development, offering detailed protocols, quantitative data, and pathway visualizations to facilitate further investigation and application of this compound.

Primary Molecular Target: Equilibrative Nucleoside Transporters (ENTs)

The primary molecular target of this compound is the family of Equilibrative Nucleoside Transporters (ENTs) . These transmembrane proteins are responsible for the bidirectional transport of nucleosides, such as adenosine, across cell membranes, driven by the concentration gradient. This compound acts as a potent inhibitor of these transporters, thereby blocking the cellular uptake of adenosine and increasing its concentration in the extracellular space.

There are two main subtypes of ENTs that are ubiquitously expressed:

-

ENT1 (SLC29A1): Highly sensitive to inhibition by nitrobenzylthioinosine (NBMPR) and is considered the primary target for this compound's effects in many tissues.

-

ENT2 (SLC29A2): Less sensitive to NBMPR and exhibits a broader substrate specificity than ENT1.

This compound's inhibitory action on ENTs is the cornerstone of its pharmacological activity, leading to the potentiation of endogenous adenosine signaling.

Quantitative Analysis of this compound's Interaction with ENTs

The interaction of this compound and its derivatives with nucleoside transporters has been quantified in various experimental systems. The following tables summarize the key quantitative data available.

Table 1: Inhibitory Potency of this compound and its Derivatives on Adenosine Transport in Erythrocytes

| Compound | Species | IC50 (nM) | Reference |

| This compound & Derivatives | Mouse | > 200 | [1] |

| This compound & Derivatives | Hamster | > 200 | [1] |

| R57974 (this compound derivative) | Mouse | ~150 | [1] |

| R57974 (this compound derivative) | Hamster | ~60 | [1] |

| This compound & Derivatives | Rabbit | 10 - 60 | [1] |

| This compound & Derivatives | Baboon | < 100 | |

| This compound & Derivatives | Human | < 100 |

Table 2: Binding Affinity of this compound Derivative (R75231) with Nucleoside Transporter

| Parameter | Value | Tissue Source | Reference |

| Kd | 0.4 nM | Human Erythrocyte Membranes | |

| Bmax | 44 pmol/mg protein | Human Erythrocyte Membranes | |

| Ki (vs. [3H]NBMPR binding) | < 10 nM | Rabbit Cortical Synaptosomes |

Note: Data for this compound's direct binding affinity (Kd or Ki) and inhibitory potency (IC50) on specific ENT1 and ENT2 subtypes are limited in publicly available literature. The data presented here are for general adenosine transport inhibition or for closely related derivatives.

Downstream Signaling Pathways of this compound Action

By inhibiting ENT-mediated adenosine uptake, this compound effectively increases the local concentration of extracellular adenosine. This adenosine then acts on four subtypes of G protein-coupled adenosine receptors (A1, A2A, A2B, and A3), triggering downstream signaling cascades. The most well-characterized pathways relevant to this compound's effects, particularly its cardioprotective actions, involve the A1 and A2A receptors.

Adenosine Receptor Signaling Cascade

The following diagram illustrates the principal signaling pathways activated by the accumulation of extracellular adenosine resulting from this compound's inhibition of ENTs.

Caption: this compound inhibits ENT1, increasing extracellular adenosine, which activates A1 and A2A receptors.

Experimental Protocols

The identification of ENTs as the molecular target of this compound and the characterization of its effects rely on several key experimental methodologies.

General Workflow for Target Identification

The following diagram outlines a logical workflow for identifying the molecular target of a novel compound like this compound.

Caption: A logical workflow for identifying the molecular target and mechanism of action of a compound.

Radioligand Competitive Binding Assay for ENT1

This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the ENT1 transporter by measuring its ability to compete with a radiolabeled ligand, such as [3H]-nitrobenzylthioinosine ([3H]-NBMPR).

Materials:

-

Membrane preparation from cells or tissues expressing ENT1 (e.g., human erythrocytes, HEK293 cells overexpressing ENT1).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

[3H]-NBMPR (radioligand).

-

Unlabeled NBMPR (for determining non-specific binding).

-

Test compound (this compound) at various concentrations.

-

Glass fiber filters (e.g., GF/B or GF/C).

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the membrane preparation (typically 25-100 µg of protein), a fixed concentration of [3H]-NBMPR (usually at or below its Kd value, e.g., 0.5 nM), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled NBMPR (e.g., 10 µM). Adjust the final volume with binding buffer.

-

Incubation: Incubate the reaction mixtures at room temperature (e.g., 22-25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.

-

Washing: Immediately wash the filters with ice-cold binding buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cellular Adenosine Uptake Assay

This protocol measures the ability of a test compound to inhibit the transport of radiolabeled adenosine into cells.

Materials:

-

Cell line expressing the nucleoside transporter(s) of interest (e.g., HeLa, MDCK, or primary cells).

-

Cell culture medium and reagents.

-

Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).

-

[3H]-adenosine (radiosubstrate).

-

Test compound (this compound) at various concentrations.

-

Positive control inhibitor (e.g., NBMPR or dipyridamole).

-

Stop solution (e.g., ice-cold transport buffer containing a high concentration of unlabeled adenosine or an inhibitor).

-

Cell lysis buffer.

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Cell Culture: Plate cells in a suitable format (e.g., 24- or 96-well plates) and grow to confluence.

-

Pre-incubation: On the day of the assay, wash the cells with transport buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle control in transport buffer for a specified time (e.g., 15-30 minutes) at the desired temperature (e.g., room temperature or 37°C).

-

Initiation of Uptake: Initiate the uptake by adding transport buffer containing a fixed concentration of [3H]-adenosine (e.g., 1 µM).

-

Incubation: Incubate for a short period during which uptake is linear (e.g., 1-5 minutes).

-

Termination of Uptake: Terminate the transport by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold stop solution.

-

Cell Lysis: Lyse the cells with a suitable lysis buffer.

-

Radioactivity Measurement: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration in each well.

-

Plot the percentage of adenosine uptake inhibition as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value using non-linear regression.

-

Conclusion

This compound's primary molecular target is the equilibrative nucleoside transporter family, with a pronounced inhibitory effect on ENT1. This action leads to an increase in extracellular adenosine, which in turn activates adenosine receptors, particularly A1 and A2A, to elicit a range of physiological responses, most notably cardioprotection and vasodilation. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other nucleoside transport inhibitors. A thorough understanding of its mechanism of action is crucial for the rational design and development of novel therapeutics targeting the adenosine signaling pathway.

References

Mioflazine: An In-depth Technical Guide on a Potent Nucleoside Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mioflazine is a potent nucleoside transport inhibitor that has demonstrated significant potential in preclinical studies, particularly in the context of cardioprotection against ischemic injury. By blocking the cellular uptake of nucleosides, primarily adenosine, this compound elevates extracellular adenosine levels, leading to a cascade of downstream effects that mitigate cellular damage during periods of reduced blood flow. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a discussion of its therapeutic potential.

Introduction

This compound, a diphenylbutylpiperazine derivative, has been identified as a powerful inhibitor of nucleoside transport across cell membranes.[1] This inhibition leads to an increase in the extracellular concentration of endogenous nucleosides, most notably adenosine. Adenosine is a critical signaling molecule involved in numerous physiological processes, including vasodilation, anti-inflammatory responses, and cytoprotection. The ability of this compound to potentiate the effects of endogenous adenosine has made it a subject of interest for therapeutic applications, especially in conditions characterized by ischemia-reperfusion injury, such as myocardial infarction.[1] This guide will delve into the technical aspects of this compound's pharmacology and its evaluation as a therapeutic agent.

Mechanism of Action

This compound exerts its pharmacological effects primarily by inhibiting equilibrative nucleoside transporters (ENTs). These transporters are responsible for the facilitated diffusion of nucleosides across cell membranes, thereby maintaining an equilibrium between intracellular and extracellular nucleoside concentrations. By binding to and blocking these transporters, this compound effectively halts the cellular uptake of adenosine and other nucleosides.

The resulting accumulation of extracellular adenosine allows it to bind to and activate its specific cell surface receptors (A1, A2A, A2B, and A3). In the context of myocardial ischemia, the activation of these receptors, particularly the A1 and A2A subtypes, triggers a signaling cascade that confers cardioprotection. This includes effects such as coronary vasodilation, reduction of myocardial oxygen demand, and inhibition of platelet aggregation and neutrophil activation, all of which contribute to preserving cardiac tissue during and after an ischemic event.

Caption: this compound inhibits ENT, increasing extracellular adenosine and promoting cardioprotection.

Quantitative Data

The inhibitory potency of this compound and its derivatives has been quantified in various in vitro systems. The following tables summarize the available data on its binding affinity and inhibitory concentrations.

Table 1: Inhibitory Potency (IC50) of this compound and Related Compounds on Adenosine Transport in Erythrocytes

| Compound | Species | IC50 (nM) |

|---|---|---|

| This compound | Mouse | >200 |

| This compound | Hamster | >200 |

| R57974 (this compound derivative) | Mouse | ~150 |

| R57974 (this compound derivative) | Hamster | ~60 |

| This compound Derivatives | Human | <100 |

| This compound Derivatives | Baboon | <100 |

| This compound Derivatives | Rabbit | 10-60 |

Data from Baer et al., 1990.

Table 2: Binding Affinity (Ki) of a this compound Derivative (R75231)

| Preparation | Radioligand | Ki (nM) |

|---|---|---|

| Rabbit Cortical Synaptosomes | [3H]nitrobenzylthioinosine | < 10 |

| Human Erythrocyte Ghost Membranes | [3H]R75231 | KD = 0.4 |

Data from Hammond et al., 1991.

Table 3: Pharmacokinetic Parameters of Draflazine (a close structural analog of this compound)

| Parameter | Value | Unit |

|---|---|---|

| Dissociation Constant (Kd) | 0.57 | ng/mL |

| Max. Erythrocyte Binding Capacity (BmaxRBC) | 163 | ng/mL RBC |

| Max. Tissue Binding Capacity (Bmaxtissue) | ~1 | mg |

| Volume of Central Compartment (Vplasma + tissue fluids) | 12.9 | L |

| Total Intrinsic Clearance (CL) | 645 | mL/min |

Experimental Protocols

This section outlines the general methodologies employed in the preclinical evaluation of this compound.

In Vitro Nucleoside Transport Inhibition Assay

This assay is fundamental to determining the inhibitory potency of compounds like this compound on nucleoside transporters.

Objective: To quantify the inhibition of radiolabeled nucleoside uptake into cells by this compound.

Materials:

-

Cell line expressing the target nucleoside transporter (e.g., erythrocytes, cultured cell lines).

-

Radiolabeled nucleoside (e.g., [3H]-adenosine or [3H]-uridine).

-

This compound and other test compounds.

-

Assay buffer (e.g., PBS or other physiological buffer).

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Cell Preparation: Isolate and wash the cells (e.g., erythrocytes) to remove endogenous nucleosides. Resuspend the cells in the assay buffer at a known density.

-

Incubation: Pre-incubate the cells with varying concentrations of this compound or a vehicle control for a specified time at 37°C.

-

Transport Initiation: Initiate nucleoside transport by adding the radiolabeled nucleoside to the cell suspension. The incubation time for transport is typically short (e.g., 10-30 seconds) to measure the initial rate of uptake.

-

Transport Termination: Stop the transport process rapidly, for example, by adding an ice-cold stop solution containing a high concentration of a non-radiolabeled nucleoside transport inhibitor (e.g., dipyridamole) and centrifuging the cells through a layer of oil to separate them from the extracellular medium.

-

Quantification: Lyse the cell pellet and measure the intracellular radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of nucleoside uptake for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for assessing this compound's inhibition of nucleoside transport in vitro.

In Vivo Model of Myocardial Ischemia-Reperfusion Injury

Animal models are crucial for evaluating the therapeutic potential of cardioprotective agents like this compound.

Objective: To assess the ability of this compound to protect the heart from damage induced by a period of ischemia followed by reperfusion.

Animal Model: A common model utilizes dogs, pigs, or rabbits.

Protocol:

-

Animal Preparation: Anesthetize the animal and surgically expose the heart. Instrument the animal for continuous monitoring of hemodynamic parameters (e.g., blood pressure, heart rate, ECG).

-

Drug Administration: Administer this compound (intravenously or orally) or a vehicle control prior to the induction of ischemia.

-

Induction of Ischemia: Induce regional myocardial ischemia by temporarily occluding a major coronary artery (e.g., the left anterior descending artery) for a defined period (e.g., 60-90 minutes).

-

Reperfusion: Release the occlusion to allow blood flow to return to the ischemic myocardium, initiating the reperfusion phase.

-

Assessment of Cardiac Function: Monitor cardiac function throughout the experiment and during the reperfusion period. This can include measurements of left ventricular developed pressure, contractility (dP/dt), and the occurrence of arrhythmias.

-

Infarct Size Determination: At the end of the experiment, euthanize the animal and excise the heart. Stain the heart tissue (e.g., with triphenyltetrazolium chloride) to differentiate between viable and infarcted tissue. Quantify the infarct size as a percentage of the area at risk.

-

Biochemical Analysis: Collect blood and tissue samples to measure biomarkers of cardiac damage (e.g., troponin levels) and inflammation.

Caption: Therapeutic rationale for this compound in mitigating myocardial ischemia-induced damage.

Therapeutic Potential and Future Directions

The preclinical data for this compound strongly suggest its potential as a cardioprotective agent. Its ability to enhance the endogenous protective mechanisms mediated by adenosine makes it an attractive candidate for the treatment of ischemic heart disease. However, the lack of extensive clinical trial data and publicly available pharmacokinetic information in humans are significant hurdles for its further development.

Future research should focus on:

-

Pharmacokinetic and Metabolism Studies: A thorough characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models and, ultimately, in humans is essential.

-

Clinical Trials: Well-designed clinical trials are needed to establish the safety and efficacy of this compound in patients with coronary artery disease.

-

Exploration of Other Therapeutic Areas: The role of nucleoside transport in other pathologies, such as cancer and inflammatory diseases, suggests that this compound's therapeutic applications could extend beyond cardiology.

Conclusion

This compound is a potent nucleoside transport inhibitor with a well-defined mechanism of action that confers significant cardioprotective effects in preclinical models of myocardial ischemia. While the available in vitro and in vivo data are promising, a comprehensive understanding of its pharmacokinetic profile and clinical efficacy is still lacking. Further research is warranted to fully elucidate the therapeutic potential of this compound and to pave the way for its potential clinical application.

References

The Effect of Mioflazine on Adenosine Uptake: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of mioflazine, a potent inhibitor of nucleoside transport, and its specific effects on adenosine uptake. This compound exerts its pharmacological action by blocking equilibrative nucleoside transporters (ENTs), thereby increasing extracellular adenosine concentrations and modulating adenosine-mediated signaling. This document details the mechanism of action, presents quantitative data on its inhibitory potency across various species, provides comprehensive experimental protocols for studying its effects, and visualizes the associated signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a piperazine derivative that functions as a powerful, non-competitive inhibitor of adenosine transport into cells.[1] This action is primarily mediated through its interaction with equilibrative nucleoside transporters (ENTs), which are integral membrane proteins responsible for the bidirectional, facilitated diffusion of nucleosides like adenosine across the cell membrane.[2][3] By binding to these transporters, this compound effectively blocks the cellular uptake of adenosine.

The inhibition of adenosine reuptake leads to an accumulation of endogenous adenosine in the extracellular space, particularly in the interstitial fluid.[4] This elevated extracellular adenosine is then available to bind to and activate its specific G protein-coupled receptors (GPCRs), namely A1, A2A, A2B, and A3.[5] The potentiation of adenosine signaling is the principal mechanism behind this compound's physiological effects, which include profound vasodilation, particularly in the coronary circulation. The vasodilatory effect, for instance, is largely attributed to the activation of A2A receptors on vascular smooth muscle cells.

There is also evidence suggesting that the interaction of this compound and its derivatives with the nucleoside transporter is complex, potentially involving multiple allosteric sites and demonstrating positive cooperativity. Furthermore, the potency of this compound exhibits significant species-specific differences.

Quantitative Data: Inhibitory Potency of this compound and Derivatives

The inhibitory potency of this compound and its related compounds on adenosine transport has been quantified in various biological systems, primarily through the determination of IC50 values. These values demonstrate considerable variability depending on the specific compound and the species being studied.

| Compound | Species | Cell Type | IC50 Value (nM) | Reference |

| This compound & Derivatives | Man | Erythrocytes | < 100 | |

| This compound & Derivatives | Baboon | Erythrocytes | < 100 | |

| This compound & Derivatives | Rabbit | Erythrocytes | 10 - 60 | |

| This compound & Derivatives | Mouse | Erythrocytes | > 200 | |

| This compound & Derivatives | Hamster | Erythrocytes | > 200 | |

| R57974 (derivative) | Mouse | Erythrocytes | ~ 150 | |

| R57974 (derivative) | Hamster | Erythrocytes | ~ 60 | |

| Draflazine (analogue) | Human | Myocardial Membranes | Kᵢ = 4.5 | |

| Dipyridamole | Human | Myocardial Membranes | Kᵢ ~ 45 (calculated) | |

| NBMPR | Human (hENT1) | Stably expressed | IC50 = 0.4 ± 0.1 | |

| NBMPR | Human (hENT2) | Stably expressed | IC50 = 2800 ± 300 | |

| Dipyridamole | Human (hENT1) | Stably expressed | IC50 = 5.0 ± 0.9 | |

| Dipyridamole | Human (hENT2) | Stably expressed | IC50 = 356 ± 13 |

Experimental Protocols

Protocol for Radiolabeled Adenosine Uptake Inhibition Assay

This protocol describes a method for measuring the inhibition of adenosine transport into isolated cells, such as erythrocytes, by this compound. The assay quantifies the uptake of a radiolabeled adenosine analogue.

A. Materials:

-

[8-³H]Adenosine or other suitable radiolabeled nucleoside.

-

Isolated erythrocytes (or other target cells), washed and suspended in a physiological buffer (e.g., Krebs-Ringer).

-

This compound and other test inhibitors (e.g., Dipyridamole, NBMPR) at various concentrations.

-

Physiological buffer (pH 7.4).

-

Scintillation fluid.

-

Microcentrifuge tubes.

-

Liquid scintillation counter.

-

Ice bath.

B. Methodology:

-

Cell Preparation: Obtain fresh blood and isolate erythrocytes through centrifugation. Wash the cells multiple times with cold physiological buffer to remove plasma components and buffy coat. Resuspend the washed erythrocytes in fresh buffer to a known concentration (e.g., 10% v/v).

-

Pre-incubation with Inhibitor: In microcentrifuge tubes, pre-incubate a defined volume of the cell suspension with varying concentrations of this compound or a vehicle control for a specified period (e.g., 20 minutes) at room temperature.

-

Initiation of Uptake: Initiate the transport assay by adding the radiolabeled permeant, such as [8-³H]Adenosine, to a final concentration of 1 µM.

-

Incubation: Incubate the mixture for a very short duration to measure the initial rate of transport. A 10-second incubation time is often used.

-

Termination of Uptake: Rapidly terminate the uptake process. This is typically achieved by adding a large volume of ice-cold buffer containing a high concentration of a potent transport inhibitor (e.g., dipyridamole) to stop further influx of the radiolabel, followed by immediate centrifugation to pellet the cells.

-

Cell Lysis and Scintillation Counting: Aspirate the supernatant and wash the cell pellet with cold stop buffer to remove extracellular radiolabel. Lyse the cells (e.g., with a lysing agent or distilled water).

-

Data Analysis: Add the cell lysate to scintillation fluid and measure the radioactivity using a liquid scintillation counter. The amount of radioactivity is proportional to the amount of adenosine taken up by the cells.

-

Calculation: Calculate the percentage inhibition of adenosine uptake for each this compound concentration compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Protocol for [³H]Nitrobenzylthioinosine (NBMPR) Competition Binding Assay

This protocol details a competition binding assay to determine the affinity of this compound for the NBMPR-sensitive (es) equilibrative nucleoside transporter (ENT1). The assay measures the ability of this compound to displace the high-affinity radioligand [³H]NBMPR from its binding site on cell membranes.

A. Materials:

-

[³H]Nitrobenzylthioinosine ([³H]NBMPR).

-

Isolated cell membranes from a source rich in ENT1 (e.g., human erythrocytes, calf lung tissue, or cells overexpressing ENT1).

-

This compound and other unlabeled competing ligands.

-

Binding buffer (e.g., Tris-HCl buffer, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters.

-

Vacuum filtration apparatus.

-

Scintillation fluid and counter.

B. Methodology:

-

Membrane Preparation: Homogenize the source tissue or cells in a suitable buffer and isolate the membrane fraction through differential centrifugation. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration.

-

Assay Setup: In assay tubes, combine the cell membrane preparation, a fixed concentration of [³H]NBMPR (typically at or below its Kd, e.g., 0.5 nM), and a range of concentrations of the competing ligand (this compound).

-

Determination of Non-Specific Binding: Prepare a set of tubes containing a high concentration of an unlabeled potent inhibitor (e.g., 10 µM NBMPR or draflazine) to determine the level of non-specific binding of the radioligand.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 22°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with several volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: Place the filters into scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract the non-specific binding from all measurements to obtain the specific binding. Plot the percentage of specific [³H]NBMPR binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to calculate the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualization of Pathways and Workflows

Signaling Pathway of this compound's Action

The following diagram illustrates the molecular cascade initiated by this compound. By inhibiting the ENT1 transporter, this compound causes an increase in extracellular adenosine, which then activates A1 and A2A adenosine receptors, leading to opposing effects on the adenylyl cyclase/cAMP pathway.

Caption: this compound inhibits ENT1, increasing extracellular adenosine and activating A1/A2A receptors.

Experimental Workflow for Adenosine Uptake Inhibition Assay

This diagram outlines the key steps in a typical in vitro experiment designed to quantify the inhibitory effect of a compound like this compound on the cellular uptake of radiolabeled adenosine.

References

- 1. Potencies of this compound and its derivatives as inhibitors of adenosine transport in isolated erythrocytes from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of a series of draflazine analogues with equilibrative nucleoside transporters: species differences and transporter subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetic and pharmacological properties of cloned human equilibrative nucleoside transporters, ENT1 and ENT2, stably expressed in nucleoside transporter-deficient PK15 cells. Ent2 exhibits a low affinity for guanosine and cytidine but a high affinity for inosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A refined method for the photoaffinity labelling of the nitrobenzylthioinosine-sensitive nucleoside transport protein: application to cell membranes of calf lung tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Astrocytic adenosine receptor A2A and Gs-coupled signaling regulate memory - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Preparing Mioflazine Stock Solutions for Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mioflazine is a potent nucleoside transport inhibitor that elevates extracellular adenosine levels, thereby modulating adenosine receptor signaling.[1][2] This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions for in vitro and in vivo research. Adherence to these guidelines will ensure solution stability and experimental reproducibility.

Chemical and Physical Properties

A thorough understanding of this compound's properties is essential for accurate stock solution preparation.

| Property | Value | Reference |

| IUPAC Name | 1-[4,4-bis(4-fluorophenyl)butyl]-4-[2-(2,6-dichloroanilino)-2-oxoethyl]piperazine-2-carboxamide | [1] |

| CAS Number | 79467-23-5 | [1] |

| Molecular Formula | C₂₉H₃₀Cl₂F₂N₄O₂ | [1] |

| Molar Mass | 575.48 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |

Table 1: Physicochemical properties of this compound.

Recommended Solvents and Storage

The choice of solvent and storage conditions are critical for maintaining the integrity of this compound stock solutions.

| Solvent | Recommended Concentration | Storage Temperature | Stability |

| Dimethyl Sulfoxide (DMSO) | ≥ 1 mM | -20°C or -80°C | Stable for extended periods when stored properly. Avoid repeated freeze-thaw cycles. |

Table 2: Recommended solvent and storage conditions for this compound stock solutions.

Note: While specific long-term stability data for this compound in DMSO is not extensively published, general best practices for storing organic compounds in DMSO suggest that aliquoting and storing at -80°C will maximize shelf-life. It is recommended to prepare fresh dilutions for each experiment from a concentrated stock.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

-

This compound powder (CAS: 79467-23-5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

Procedure:

-

Tare the balance: Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Weigh this compound: Carefully weigh 5.75 mg of this compound powder into the tared tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolve: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the concentrated DMSO stock solution into the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Example: Preparing a 10 µM working solution:

-

Thaw the stock: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

-

Vortex: Vortex the stock solution gently to ensure homogeneity.

-

Serial Dilution: Perform a serial dilution of the 10 mM stock solution in your desired cell culture medium to achieve the final working concentration of 10 µM. For example, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Mix and Use: Gently mix the working solution before adding it to your experimental setup.

Mechanism of Action and Signaling Pathway

This compound's primary mechanism of action is the inhibition of equilibrative nucleoside transporters (ENTs). This inhibition blocks the reuptake of adenosine from the extracellular space, leading to an accumulation of extracellular adenosine. Adenosine then activates its G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.

-

A1 and A3 Receptors: These receptors are coupled to inhibitory G proteins (Gi/o), which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

A2A and A2B Receptors: These receptors are coupled to stimulatory G proteins (Gs), which activate adenylyl cyclase, resulting in an increase in intracellular cAMP levels.

The modulation of cAMP levels and the activation of other downstream effectors through these receptors lead to a wide range of physiological responses.

Caption: this compound inhibits adenosine reuptake, increasing its extracellular concentration and subsequent receptor activation.

Experimental Workflow

The following diagram outlines the general workflow for preparing and using this compound solutions in a research setting.

Caption: A streamlined workflow for preparing and applying this compound solutions in research experiments.

Conclusion

Proper preparation and storage of this compound stock solutions are paramount for obtaining reliable and reproducible experimental data. By following these detailed protocols and understanding the compound's mechanism of action, researchers can confidently utilize this compound in their studies of nucleoside transport and adenosine signaling.

References

Application Notes: Mioflazine as an Adenosine Uptake Inhibitor

An in-depth guide to measuring the inhibition of adenosine uptake by Mioflazine is presented below, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and quantitative data on this compound's inhibitory effects.

Introduction

Adenosine is a ubiquitous purine nucleoside that plays a critical role in various physiological processes by interacting with cell-surface adenosine receptors.[1] Its extracellular concentration is tightly regulated, in part, by cellular uptake through specialized nucleoside transporters.[1][2] These transporters, belonging to the Equilibrative Nucleoside Transporter (ENT) and Concentrative Nucleoside Transporter (CNT) families, facilitate the movement of adenosine across the cell membrane.[3][4]

This compound is a potent inhibitor of nucleoside transport, effectively blocking the uptake of adenosine into cells. By inhibiting this transport, this compound increases the extracellular concentration of adenosine, thereby potentiating its physiological effects. This mechanism of action makes this compound and similar compounds valuable tools in research and potential therapeutic agents for conditions where elevated extracellular adenosine is beneficial, such as ischemia.

Mechanism of Action: Inhibition of Adenosine Transport

Adenosine transport into cells is primarily mediated by ENTs, which are bidirectional, and CNTs, which are sodium-dependent. This compound and its derivatives exert their inhibitory effects by binding to these transporters, thereby blocking the passage of adenosine. The primary target for this compound is the ENT1 transporter. By preventing adenosine from entering the cell, this compound effectively increases its concentration in the extracellular space, where it can activate adenosine receptors and elicit downstream physiological responses.

Caption: Adenosine uptake pathway and its inhibition by this compound.

Experimental Protocols: Measuring Adenosine Uptake Inhibition

The following protocol details an in vitro radiolabeled adenosine uptake assay to determine the inhibitory potency of this compound. This method is adapted from established procedures for measuring nucleoside transport inhibition.

Materials

-

Cell Line: Human erythrocytes, HeLa cells, or another suitable cell line expressing adenosine transporters.

-

Radiolabeled Adenosine: [³H]Adenosine.

-

Test Compound: this compound.

-

Reference Inhibitor: Dipyridamole or S-(4-Nitrobenzyl)-6-thioinosine (NBMPR).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.

-

Scintillation Fluid.

-

Scintillation Counter.

-

Microplate: 96-well format is recommended.

-

Cell Culture Reagents.

Protocol

-

Cell Preparation:

-

Culture cells to confluence in appropriate flasks.

-

On the day of the experiment, harvest the cells and wash them with assay buffer.

-

Resuspend the cells in assay buffer to a final density of 1 x 10⁶ cells/mL.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound and the reference inhibitor in the assay buffer. A typical concentration range for this compound would be from 1 nM to 100 µM.

-

In a 96-well plate, add 50 µL of the cell suspension to each well.

-

Add 25 µL of the test compound dilutions (or vehicle for control wells) to the respective wells.

-

Pre-incubate the plate at room temperature for 20 minutes.

-

-

Adenosine Uptake:

-

Prepare a solution of [³H]Adenosine in the assay buffer. A final concentration of 10 nM to 1 µM is commonly used.

-

Initiate the uptake reaction by adding 25 µL of the [³H]Adenosine solution to each well.

-

Incubate the plate for a short period, typically 2 to 10 minutes, at room temperature. The exact time should be optimized to ensure linear uptake.

-

-

Termination of Uptake:

-

Terminate the reaction by adding a cold stop solution (e.g., ice-cold assay buffer containing a high concentration of a non-radiolabeled nucleoside like uridine or a potent inhibitor like dipyridamole).

-

Rapidly harvest the cells onto a filter mat using a cell harvester.

-

Wash the filters several times with the cold stop solution to remove extracellular [³H]Adenosine.

-

-

Measurement:

-

Dry the filter mats.

-

Place the filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of adenosine uptake) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

-

Caption: Workflow for the in vitro adenosine uptake inhibition assay.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound and its derivatives is often expressed as the half-maximal inhibitory concentration (IC₅₀). These values can vary depending on the species and cell type used in the assay.

| Compound | Species | Cell Type | IC₅₀ (nM) | Reference |

| This compound | Human | Erythrocytes | < 100 | |

| This compound | Baboon | Erythrocytes | < 100 | |

| This compound | Rabbit | Erythrocytes | 10 - 60 | |

| This compound | Mouse | Erythrocytes | > 200 | |

| This compound | Hamster | Erythrocytes | > 200 | |

| R57974 (this compound derivative) | Mouse | Erythrocytes | ~150 | |

| R57974 (this compound derivative) | Hamster | Erythrocytes | ~60 | |

| Dilazep | Multiple | Erythrocytes | ~2 | |

| NBMPR | Multiple | Erythrocytes | < 100 |

Note: The provided IC₅₀ values are indicative and may vary based on experimental conditions. It is recommended to determine the IC₅₀ in the specific experimental system being used.

Conclusion

This document provides a framework for understanding and measuring the inhibition of adenosine uptake by this compound. The detailed protocol for the radiolabeled adenosine uptake assay, along with the quantitative data, offers a solid foundation for researchers to investigate the pharmacological effects of this compound and other nucleoside transport inhibitors. The provided diagrams visually summarize the key concepts and workflows, aiding in the comprehension and implementation of these studies.

References

- 1. Adenosine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Who Is Who in Adenosine Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 4. Current Progress on Equilibrative Nucleoside Transporter Function and Inhibitor Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Mioflazine and its Metabolites in Human Plasma by High-Performance Liquid Chromatography

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Mioflazine and its primary metabolites, a de-esterified metabolite (Metabolite M1) and a hydroxylated metabolite (Metabolite M2), in human plasma. The method employs a simple liquid-liquid extraction procedure for sample preparation and utilizes UV detection for quantification. This protocol is designed for researchers in drug metabolism, pharmacokinetics, and clinical trial monitoring. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range.

Introduction

This compound is a piperazine derivative with potent vasodilating properties. To support pharmacokinetic and toxicokinetic studies, a reliable bioanalytical method is essential for the accurate measurement of this compound and its major metabolites in biological matrices.[1] High-performance liquid chromatography (HPLC) is a versatile technique for the quantitative analysis of drugs and their metabolites in biological fluids.[1] This application note presents a validated HPLC method that is specific, sensitive, and suitable for routine analysis in a drug development setting. The methodology is adapted from established protocols for other piperazine derivatives, such as Cinnarizine and Flunarizine.

Experimental

-

This compound reference standard (≥99.5% purity)

-

Metabolite M1 and M2 reference standards (≥99.0% purity)

-

Flunarizine (Internal Standard, IS) (≥99.5% purity)

-

HPLC-grade acetonitrile and methanol

-

Ammonium acetate

-

Tetrabutylammonium hydrogen sulfate

-

Human plasma (drug-free)

-

Purified water (18.2 MΩ·cm)

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and UV-Vis detector.

-

Column: Thermo Scientific Hypersil Gold C18 (50 mm × 4.6 mm, 1.9 µm particle size).[2]

-

Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.05 M Ammonium Acetate buffer with 0.1% Tetrabutylammonium hydrogen sulfate, pH adjusted to 4.5 with acetic acid (B).

-

Flow Rate: 1.2 mL/min

-

Detection Wavelength: 230 nm[2]

-

Injection Volume: 20 µL

-

Column Temperature: 35°C

-

Run Time: 15 minutes

Stock solutions of this compound, its metabolites, and the internal standard (Flunarizine) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water. Calibration standards and quality control samples were prepared by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 5 to 500 ng/mL.

A liquid-liquid extraction procedure was employed for the extraction of this compound, its metabolites, and the internal standard from human plasma.

-

To 500 µL of plasma sample in a polypropylene tube, add 50 µL of the internal standard working solution (Flunarizine, 1 µg/mL).

-

Vortex the sample for 30 seconds.

-

Add 2.5 mL of a diethyl ether and dichloromethane mixture (70:30, v/v).

-

Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex for 1 minute and inject 20 µL into the HPLC system.

Results and Discussion

The developed method was validated according to established bioanalytical method validation guidelines. The method demonstrated high specificity, with no significant interference from endogenous plasma components at the retention times of the analytes and the internal standard.

The quantitative performance of the HPLC method for the analysis of this compound and its metabolites is summarized in the table below.

| Analyte | Retention Time (min) | Linearity Range (ng/mL) | r² | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |

| Metabolite M2 | 4.8 | 5 - 500 | 0.9992 | 1.5 | 5 | 91.5 |

| Metabolite M1 | 6.2 | 5 - 500 | 0.9995 | 1.5 | 5 | 93.2 |

| This compound | 9.5 | 5 - 500 | 0.9998 | 1.2 | 5 | 95.8 |

| Flunarizine (IS) | 11.2 | - | - | - | - | 90.4 |

Table 1: Summary of quantitative data for the HPLC analysis of this compound and its metabolites.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the analytical workflow for the determination of this compound and its metabolites in human plasma.

Caption: Experimental workflow for this compound analysis.

Conclusion

The described RP-HPLC method provides a reliable and sensitive approach for the quantification of this compound and its primary metabolites in human plasma. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and preclinical studies. The validation data confirms that the method is accurate, precise, and meets the requirements for bioanalytical applications.

References

Application Notes and Protocols: Assessing Mioflazine's Effect on Platelet Aggregation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mioflazine is recognized as a potent inhibitor of nucleoside transport, particularly targeting the equilibrative nucleoside transporter 1 (ENT1). This mechanism elevates extracellular adenosine levels. Adenosine is a crucial signaling molecule that, upon binding to A2A receptors on platelets, activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels inhibit platelet activation and aggregation. These application notes provide a comprehensive protocol to assess the anti-platelet effects of this compound, leveraging its mechanism of action. While direct inhibitory concentrations (IC50) of this compound on agonist-induced platelet aggregation are not extensively documented in publicly available literature, this protocol outlines the methodology to determine these values and characterize its modulatory effects on platelet function.

Mechanism of Action: this compound's Influence on Platelet Signaling

This compound's primary anti-aggregatory effect is indirect, stemming from its ability to block the reuptake of adenosine by cells such as erythrocytes. This leads to an accumulation of extracellular adenosine, which then acts on platelet A2A receptors to inhibit aggregation.

Caption: this compound inhibits adenosine reuptake, increasing extracellular adenosine and activating the A2A receptor pathway in platelets to inhibit aggregation.

Experimental Protocols

A detailed methodology for assessing this compound's effect on platelet aggregation using light transmission aggregometry (LTA) is provided below. LTA is the gold-standard for in vitro platelet function testing.

Materials and Reagents

-

This compound hydrochloride

-

Dimethyl sulfoxide (DMSO)

-

Human whole blood (from healthy, consenting donors who have not taken anti-platelet medication for at least 10 days)

-

3.2% Sodium Citrate anticoagulant

-

Platelet agonists:

-

Adenosine diphosphate (ADP)

-

Collagen (e.g., type I fibrillar collagen)

-

Thrombin

-

Arachidonic Acid

-

-

Adenosine

-

Tyrode's buffer (pH 7.4)

-

Phosphate-buffered saline (PBS)

-

Platelet aggregometer

-

Spectrophotometer

-

Hematology analyzer

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Blood Collection: Collect whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature without brake. Carefully aspirate the upper, straw-colored platelet-rich plasma (PRP) layer.

-

PPP Preparation: Centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature with the brake on. Collect the supernatant, which is the platelet-poor plasma (PPP).

-

Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to approximately 2.5 x 10⁸ platelets/mL using PPP.

Light Transmission Aggregometry (LTA) Protocol

-

Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.

-

Calibration: Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.

-

Sample Preparation: Pipette 450 µL of adjusted PRP into siliconized glass cuvettes containing a magnetic stir bar.

-

Incubation with this compound: Add 5 µL of this compound solution (dissolved in DMSO and diluted in Tyrode's buffer to desired concentrations) or vehicle control (DMSO in Tyrode's buffer) to the PRP. Incubate for 5 minutes at 37°C with stirring (e.g., 1000 rpm).

-

Agonist Addition: Add 50 µL of the platelet agonist (e.g., ADP, collagen, thrombin) to initiate aggregation.

-

Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the PPP baseline.

Caption: Workflow for assessing this compound's effect on platelet aggregation using Light Transmission Aggregometry (LTA).

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the LTA experiments.

Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation

| This compound Concentration (µM) | Agonist | Maximum Aggregation (%) |

| 0 (Vehicle Control) | ADP (5 µM) | Value ± SD |

| 1 | ADP (5 µM) | Value ± SD |

| 10 | ADP (5 µM) | Value ± SD |

| 50 | ADP (5 µM) | Value ± SD |

| 100 | ADP (5 µM) | Value ± SD |

| 0 (Vehicle Control) | Collagen (2 µg/mL) | Value ± SD |

| 1 | Collagen (2 µg/mL) | Value ± SD |

| 10 | Collagen (2 µg/mL) | Value ± SD |

| 50 | Collagen (2 µg/mL) | Value ± SD |

| 100 | Collagen (2 µg/mL) | Value ± SD |

| 0 (Vehicle Control) | Thrombin (0.1 U/mL) | Value ± SD |

| 1 | Thrombin (0.1 U/mL) | Value ± SD |

| 10 | Thrombin (0.1 U/mL) | Value ± SD |

| 50 | Thrombin (0.1 U/mL) | Value ± SD |

| 100 | Thrombin (0.1 U/mL) | Value ± SD |

Table 2: Calculated IC50 Values for this compound

| Agonist | IC50 (µM) |

| ADP (5 µM) | Calculated Value |

| Collagen (2 µg/mL) | Calculated Value |

| Thrombin (0.1 U/mL) | Calculated Value |

Table 3: Potentiation of Adenosine-Induced Inhibition of Platelet Aggregation by this compound

| Treatment | Agonist (e.g., ADP 5 µM) Maximum Aggregation (%) |

| Vehicle Control | Value ± SD |

| This compound (e.g., 10 µM) | Value ± SD |

| Adenosine (e.g., 1 µM) | Value ± SD |

| This compound (10 µM) + Adenosine (1 µM) | Value ± SD |

Conclusion

This document provides a detailed protocol for the in vitro assessment of this compound's effect on platelet aggregation. By following these methodologies, researchers can systematically evaluate the inhibitory potential of this compound, determine its IC50 values against various platelet agonists, and characterize its synergistic effects with adenosine. The provided templates for data presentation will aid in the clear and concise reporting of findings, contributing to a better understanding of this compound's therapeutic potential as an anti-platelet agent.

Application Notes: Utilizing Mioflazine to Elucidate Nucleoside Salvage Pathways

Application Notes and Protocols for Evaluating Mioflazine's Effect on Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mioflazine is a nucleoside transport inhibitor that modulates the extracellular concentration of adenosine.[1] Adenosine is a potent signaling molecule that plays a complex and crucial role in the regulation of angiogenesis, the formation of new blood vessels from pre-existing ones.[2] Depending on the context and the specific adenosine receptors activated (A1, A2A, A2B, A3), adenosine can either stimulate or inhibit angiogenic processes.[3][4] Activation of A2A and A2B receptors on endothelial cells, for instance, can promote the production of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF), leading to increased endothelial cell proliferation, migration, and tube formation.[3] Conversely, some nucleoside analogues have demonstrated anti-angiogenic properties.

Given this dual potential, a thorough and systematic evaluation of this compound's effect on angiogenesis is critical for its development as a therapeutic agent. These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the pro- or anti-angiogenic potential of this compound.

Putative Signaling Pathway of this compound in Angiogenesis

This compound, by inhibiting nucleoside transport, is hypothesized to increase the extracellular concentration of adenosine. This elevated adenosine can then interact with its receptors on endothelial cells, triggering downstream signaling cascades that influence various aspects of angiogenesis.

Caption: Putative mechanism of this compound's effect on angiogenesis.

Data Presentation: Quantitative Effects of Nucleoside Transport Inhibition on Angiogenesis

The following tables summarize hypothetical quantitative data based on typical results from angiogenesis assays when evaluating a nucleoside transport inhibitor. This data is for illustrative purposes to guide researchers in their experimental design and data analysis.

Table 1: Effect of this compound on Endothelial Cell Proliferation

| Treatment Group | Concentration (µM) | Cell Proliferation (% of Control) |

| Control (Vehicle) | 0 | 100 ± 5.2 |

| This compound | 0.1 | 115 ± 6.8 |

| This compound | 1 | 132 ± 8.1 |

| This compound | 10 | 95 ± 7.5 |

| Sunitinib (Inhibitor) | 1 | 45 ± 4.3 |

| *p < 0.05 compared to Control |

Table 2: Effect of this compound on Endothelial Cell Migration (Boyden Chamber Assay)

| Treatment Group | Concentration (µM) | Migrated Cells per Field |

| Control (Vehicle) | 0 | 150 ± 12 |

| This compound | 0.1 | 185 ± 15 |

| This compound | 1 | 250 ± 21 |

| This compound | 10 | 130 ± 11 |

| VEGF (Stimulator) | 50 ng/mL | 320 ± 25 |

| *p < 0.05 compared to Control |

Table 3: Effect of this compound on Endothelial Cell Tube Formation

| Treatment Group | Concentration (µM) | Total Tube Length (arbitrary units) |

| Control (Vehicle) | 0 | 1200 ± 150 |

| This compound | 0.1 | 1550 ± 180 |

| This compound | 1 | 2100 ± 220 |

| This compound | 10 | 1100 ± 130 |

| Suramin (Inhibitor) | 10 | 350 ± 50 |

| *p < 0.05 compared to Control |

Table 4: Effect of this compound on Angiogenesis in the Chick Chorioallantoic Membrane (CAM) Assay

| Treatment Group | Dose per Disk (nmol) | Blood Vessel Branch Points |

| Control (Vehicle) | 0 | 45 ± 5 |

| This compound | 1 | 62 ± 7 |

| This compound | 10 | 78 ± 9 |

| This compound | 100 | 55 ± 6 |

| bFGF (Stimulator) | 1 µg | 95 ± 11 |

| p < 0.05 compared to Control |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Assays

These assays assess the direct effects of this compound on endothelial cell functions crucial for angiogenesis.

This assay determines the effect of this compound on the growth of endothelial cells.

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM)

-

Fetal Bovine Serum (FBS)

-

96-well plates

-

This compound stock solution

-

Cell proliferation reagent (e.g., MTS or WST-1)

-

Plate reader

-

-

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 2 x 10³ cells/well in EGM and incubate for 24 hours.

-

Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 12-24 hours.

-

Treat the cells with various concentrations of this compound or control vehicle for 24-48 hours.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell proliferation relative to the vehicle control.

-

Caption: Endothelial Cell Proliferation Assay Workflow.

This assay evaluates the effect of this compound on the directional migration of endothelial cells.

-

Materials:

-

HUVECs

-

Boyden chamber inserts (8 µm pore size)

-

24-well plates

-

Fibronectin

-

Serum-free medium

-

This compound stock solution

-

Calcein-AM or DAPI stain

-

Fluorescence microscope

-

-

Protocol:

-

Coat the underside of the Boyden chamber inserts with fibronectin.

-

Place the inserts into the wells of a 24-well plate.

-

Add serum-free medium containing various concentrations of this compound to the lower chamber.

-

Seed HUVECs in serum-free medium into the upper chamber of the inserts.

-

Incubate for 4-6 hours to allow for cell migration.

-

Remove non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the insert with Calcein-AM or DAPI.

-

Count the number of migrated cells in several random fields using a fluorescence microscope.

-

References

- 1. Tube Formation Assay - Creative Biolabs [creative-biolabs.com]

- 2. Nuclear Factor of Activated T Cells Balances Angiogenesis Activation and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | An Imidazoline 2 Receptor Ligand Relaxes Mouse Aorta via Off-Target Mechanisms Resistant to Aging [frontiersin.org]

- 4. A graph-theoretic framework for quantitative analysis of angiogenic networks - PMC [pmc.ncbi.nlm.nih.gov]

Mioflazine: A Potent Tool for Interrogating Nucleoside Transporter Function

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mioflazine and its analogues are potent inhibitors of equilibrative nucleoside transporters (ENTs), which play a crucial role in the transport of nucleosides like adenosine across cell membranes.[1] This function makes them vital regulators of physiological processes mediated by extracellular nucleosides, such as neurotransmission and cardiovascular function.[2][3] By blocking these transporters, this compound effectively increases the extracellular concentration of adenosine, thereby potentiating its signaling through adenosine receptors.[4] This property has established this compound and its derivatives as invaluable tool compounds for studying the physiological and pathological roles of ENTs and for investigating the therapeutic potential of targeting nucleoside transport. This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in transporter studies.

Data Presentation

The inhibitory potency of this compound and its related compounds against nucleoside transporters varies across different species and transporter subtypes. The following tables summarize the key quantitative data for these compounds.

Table 1: Inhibitory Potency (IC50) of this compound and its Analogues on Adenosine Transport

| Compound | Species | Cell Type/Membrane | IC50 (nM) | Reference |

| This compound | Human | Erythrocytes | < 100 | |

| This compound | Baboon | Erythrocytes | < 100 | |

| This compound | Rabbit | Erythrocytes | 10 - 60 | |

| This compound | Mouse | Erythrocytes | > 200 | |

| This compound | Hamster | Erythrocytes | > 200 | |

| R57974 (this compound derivative) | Mouse | Erythrocytes | ~150 | |

| R57974 (this compound derivative) | Hamster | Erythrocytes | ~60 | |

| Draflazine | Human | Myocardial Membranes | 4.5 (Ki) | [5] |

| Draflazine | Human | Erythrocyte Membranes | 4.5 (Ki) | |

| Soluflazine | Rat | Brain | Not specified |

Table 2: Comparative Inhibitory Potency (IC50) of Nucleoside Transporter Inhibitors

| Compound | Transporter | Cell Line | IC50 (nM) | Reference |

| Nitrobenzylthioinosine (NBMPR) | hENT1 | PK15NTD cells | 0.4 ± 0.1 | |

| Nitrobenzylthioinosine (NBMPR) | hENT2 | PK15NTD cells | 2800 ± 300 | |

| Dipyridamole | hENT1 | PK15NTD cells | 5.0 ± 0.9 | |

| Dipyridamole | hENT2 | PK15NTD cells | 356 ± 13 | |

| Dilazep | Not specified | Erythrocytes | ~2 |

Table 3: Binding Affinity (Ki) of this compound Derivatives

| Compound | Transporter/Binding Site | Tissue/Cell Type | Ki (nM) | Reference |

| R75231 | [3H]nitrobenzylthioinosine binding | Rabbit Cortical Synaptosomes | < 10 | |

| Draflazine | [3H]-NBTI binding | Human Myocardial Membranes | 4.5 | |

| Draflazine | [3H]-NBTI binding | Human Erythrocyte Membranes | 4.5 |

Signaling Pathway and Experimental Workflow

The primary mechanism of action of this compound involves the inhibition of ENTs, leading to an accumulation of extracellular adenosine and subsequent activation of adenosine receptors. This initiates downstream signaling cascades, such as the modulation of cyclic AMP (cAMP) levels.

The following diagram illustrates a typical workflow for determining the inhibitory potency (IC50) of a compound like this compound on a nucleoside transporter.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for ENT1

This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the human equilibrative nucleoside transporter 1 (hENT1) using [3H]-nitrobenzylthioinosine ([3H]-NBMPR) as the radioligand.

Materials:

-

HEK293 cells stably expressing hENT1

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

[3H]-NBMPR (specific activity ~20-30 Ci/mmol)

-

This compound

-

Non-labeled NBMPR (for determining non-specific binding)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hENT1 cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer and homogenize.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.

-

Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

Store membrane preparations at -80°C until use.

-

-

Binding Assay:

-

In a 96-well plate, add the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]-NBMPR (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of membrane preparation (e.g., 20-50 µg of protein).

-

Non-specific Binding: 50 µL of non-labeled NBMPR (final concentration e.g., 10 µM), 50 µL of [3H]-NBMPR, and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of this compound (at various concentrations), 50 µL of [3H]-NBMPR, and 100 µL of membrane preparation.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in binding buffer using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Cellular Nucleoside Uptake Inhibition Assay

This protocol measures the inhibition of radiolabeled nucleoside (e.g., [3H]-uridine) uptake into cells by this compound to determine its IC50 value.

Materials:

-

Cells expressing the nucleoside transporter of interest (e.g., hENT1-expressing HEK293 cells)

-

Cell culture medium and reagents

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

[3H]-uridine (specific activity ~40-50 Ci/mmol)

-

This compound

-

Ice-cold stop solution (e.g., PBS with 10 µM NBMPR)

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

24-well plates

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Seed cells in 24-well plates and grow to confluency.

-

-

Uptake Assay:

-

Wash the cells twice with pre-warmed transport buffer.

-

Pre-incubate the cells with 200 µL of transport buffer containing various concentrations of this compound for 15 minutes at 37°C.

-

Initiate the uptake by adding 50 µL of transport buffer containing [3H]-uridine (final concentration e.g., 1 µM).

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C, ensuring uptake is in the linear range.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold stop solution.

-

Lyse the cells by adding 500 µL of lysis buffer and incubating for 30 minutes at room temperature.

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

In a parallel set of wells, determine the protein concentration of the cell lysate.

-

-

Data Analysis:

-

Normalize the radioactivity counts to the protein concentration.

-

Plot the percentage of inhibition of [3H]-uridine uptake against the logarithm of this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Protocol 3: In Vivo Microdialysis for Measuring Extracellular Adenosine

This protocol provides a general framework for using in vivo microdialysis in an animal model (e.g., rat) to assess the effect of this compound on extracellular adenosine levels in a specific brain region.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 2-4 mm membrane length)

-

Microinfusion pump

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

Fraction collector

-

HPLC system with UV or mass spectrometry detection for adenosine analysis

-

Blocker solution for sample collection to prevent adenosine degradation

Procedure:

-

Surgical Implantation of Microdialysis Probe:

-

Anesthetize the rat and place it in a stereotaxic apparatus.

-

Implant a guide cannula targeting the brain region of interest (e.g., striatum).

-

Allow the animal to recover for at least 24-48 hours.

-

-

Microdialysis Experiment:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Allow for a stabilization period of at least 60-90 minutes.

-

Collect baseline dialysate samples every 15-20 minutes into vials containing a blocker solution.

-

Administer this compound systemically (e.g., intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).

-

Continue collecting dialysate samples for a defined period post-administration.

-

-

Sample Analysis:

-

Analyze the adenosine concentration in the dialysate samples using a validated HPLC method.

-

-

Data Analysis:

-

Calculate the percentage change in extracellular adenosine concentration from baseline after this compound administration.

-

Perform statistical analysis to determine the significance of the observed changes.

-

Conclusion